3-Amino-4-chloro-2-methylbenzoic acid
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Overview
Description
3-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position, a chlorine atom at the fourth position, and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-chloro-2-methylbenzoic acid typically involves a multi-step synthesis starting from m-toluic acid. The process includes nitration, reduction, and chlorination reactions:
Nitration: m-Toluic acid is nitrated using nitric acid to form 2-nitro-3-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a hydrogenation catalyst in the presence of hydrogen gas, yielding 2-amino-3-methylbenzoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid (60-75% concentration).
Reduction: Hydrogen gas with a hydrogenation catalyst.
Chlorination: Benzoyl peroxide as a chlorination reagent in a suitable solvent.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Amino-4-chloro-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methyl groups influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
- 3-Amino-2-chlorobenzoic acid
Comparison: 3-Amino-4-chloro-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-4-chloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
GBFFLDZWEUCJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)O |
Origin of Product |
United States |
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